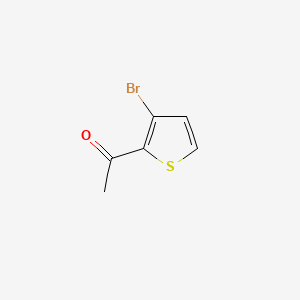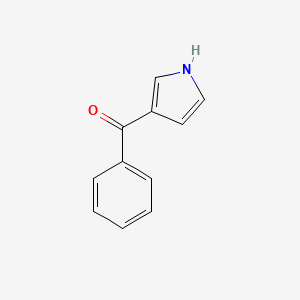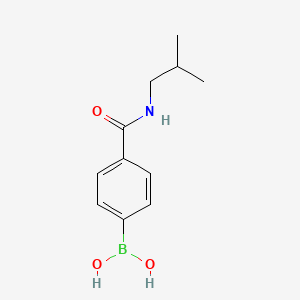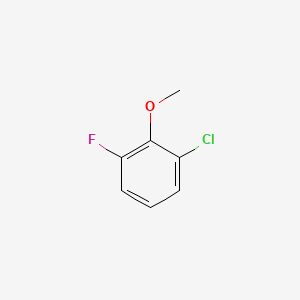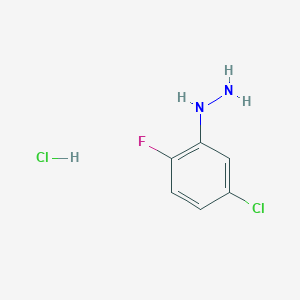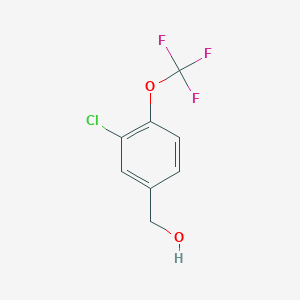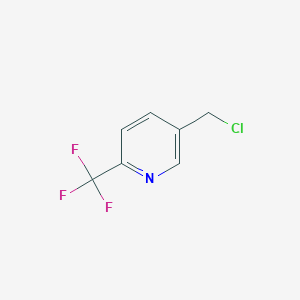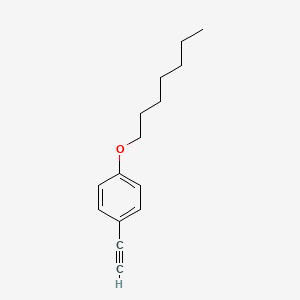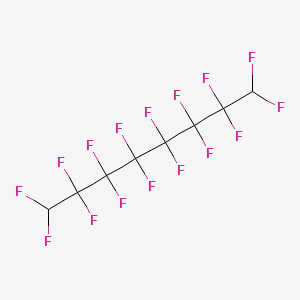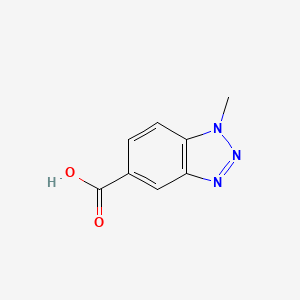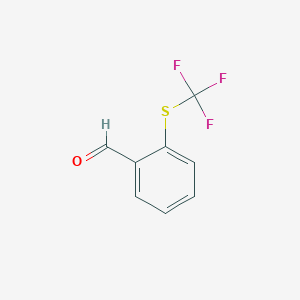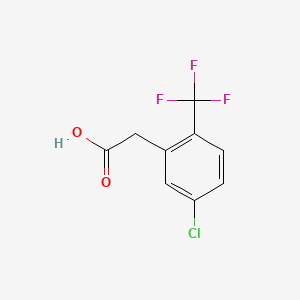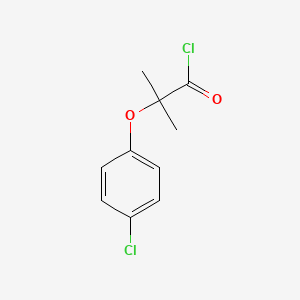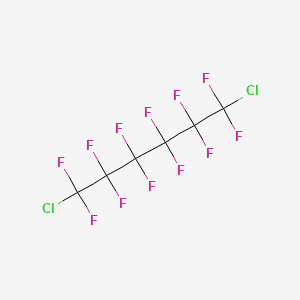
1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrochemical Properties and Applications
One study investigated the electrochemical reduction of dibromo- and diiodohexanes, which are structurally similar to the compound , highlighting the reactivity of carbon-halogen bonds under electrochemical conditions. This research could imply potential electrochemical applications or synthetic routes involving 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane (Martin et al., 2015).
Complexation and Photoreactivity
Another study focused on the complexation and photoinduced electron-transfer reactions between perfluoroalkyl iodides and various organic compounds. Although it specifically examined perfluoroalkyl iodides, the findings suggest that 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane could participate in similar complexation and photoinduced reactions due to its perfluorinated structure, potentially leading to novel materials or chemical transformations (Chen et al., 1993).
Synthetic Applications
Research into the synthesis of dioxadispiro compounds and the reduction of dichloroketene indicates that compounds like 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane could serve as intermediates in the creation of complex molecular architectures. These compounds could be used in the synthesis of a variety of organic molecules, showcasing the role of halogenated and fluorinated compounds in facilitating novel synthetic pathways (Kakiuchi et al., 1980).
Material Science and Engineering
A study on the Wurtz coupling of perfluorinated dichlorostannanes, which share halogenation and fluorination traits with the target compound, underscores its potential in creating new materials. This research points towards the use of such compounds in developing polymers with specific properties, such as enhanced stability or unique electronic attributes, relevant for material science and engineering applications (Miles et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
1,6-dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGKZWVZZPGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClC6F12Cl, C6Cl2F12 | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371650 | |
| Record name | 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
CAS RN |
355-40-8 | |
| Record name | 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



